N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a pyridin-3-yl group and at the 4-position with a methylacetamide linker bearing a thiophen-3-yl moiety. The triazole ring enables robust hydrogen bonding and π-π stacking interactions, while the pyridine and thiophene groups contribute to aromatic diversity and electronic modulation.
Properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(6-11-3-5-21-10-11)16-7-12-9-19(18-17-12)13-2-1-4-15-8-13/h1-5,8-10H,6-7H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRHUXHLHSTXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common approach is the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by subsequent functionalization to introduce the pyridine and thiophene moieties.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds containing triazole and thiophene rings exhibit significant antimicrobial properties. The mechanism of action often involves the inhibition of key enzymes in bacterial cell wall synthesis. For instance, triazole derivatives have been reported to inhibit Mur ligases, which are essential for bacterial survival. The compound's structural features may enhance its binding affinity to these enzymes, leading to effective antimicrobial activity .
Antiviral Properties
The compound has also been investigated for its potential antiviral applications. Triazole-containing compounds have demonstrated efficacy against various viral infections by inhibiting viral replication mechanisms. In particular, studies have highlighted the ability of similar compounds to reduce viral RNA loads significantly within a short duration . This suggests that N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide could be a promising candidate for further antiviral development.
Cancer Therapeutics
The unique structural attributes of this compound position it as a potential anticancer agent. Research indicates that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell growth and survival . The incorporation of thiophene may further enhance its cytotoxicity against specific cancer cell lines.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Mur ligases with IC50 values in low micromolar range. |
| Study B | Antiviral Efficacy | Showed a reduction in viral RNA load by over 90% within 5 days in vitro. |
| Study C | Anticancer Potential | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. |
Mechanism of Action
The mechanism of action of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole-Pyridine-Acetamide Derivatives
Compound 2e ()
- Core Structure : 1,2,3-Triazole linked to pyridine and acetamide.
- Substituents: Cyclopropyl at triazole 4-position; 4-methyl-3-aminophenyl in acetamide.
- Synthesis : Microwave-assisted (70°C, 30 min, 65 W) with 30% yield .
- Physical Properties : Melting point 165–167°C; purity confirmed via HPLC-UV (99:1 DCM/MeOH) .
- Spectroscopy : IR peaks for N-H (3284 cm⁻¹) and C=O (1666 cm⁻¹); NMR data align with structure .
Compound from
- Core Structure : 1,2,4-Triazole with thioacetamide and pyridinylmethyl groups.
- Substituents: Benzisoquinolinyl and allyl groups; sulfur at triazole 3-position.
- Key Difference: Thioether linkage vs. thiophene in the target compound; bulky benzisoquinolinyl may reduce solubility compared to thiophene’s compact structure .
Triazole-Thiophene/Thieno Derivatives
Thieno[2,3-d]pyrimidin-4-ol-Triazole Hybrids ()
- Core Structure: Thieno[2,3-d]pyrimidine fused with triazole.
- Substituents : Aryl/alkyl groups via Cu(I)-catalyzed cycloaddition.
- Activity: Antimicrobial screening shows moderate efficacy, suggesting sulfur-containing heterocycles (thieno vs. thiophene) influence bioactivity .
- Comparison: The target compound’s thiophene may offer simpler synthetic routes compared to fused thieno systems, balancing activity and manufacturability.
Pyrazole and Quinoline-Based Analogs ()
- Examples: ZINC96007907 (piperidine-dicarboxamide), ZINC97159977 (quinoline-ethanamine).
- Structural Divergence: Pyrazole/quinoline cores vs. triazole in the target compound.
- Functional Implications: Pyrazole’s metabolic stability and quinoline’s planar structure may enhance target binding but reduce synthetic accessibility compared to triazoles .
Fluorinated and Halogenated Derivatives ()
- Example : Compound 189 with difluoromethyl pyrazole and chloro-indazol groups.
- Key Features : Fluorination improves metabolic stability; chloro groups enhance electrophilicity.
- Comparison : The absence of halogens in the target compound may reduce toxicity risks but limit pharmacokinetic robustness .
Structure-Activity Relationship (SAR) Insights
- Electron-Deficient Triazoles: Pyridine substitution (target compound and 2e) enhances π-stacking capability vs. electron-rich thiophene/thieno systems.
- Sulfur Incorporation : Thiophene (target) and thioether () groups modulate solubility and binding via polarizability.
- Fluorination vs. Simplicity : Halogenated analogs () prioritize stability, while the target compound’s thiophene balances synthetic feasibility and lipophilicity.
Biological Activity
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a triazole ring fused with a pyridine and thiophene moiety, contributing to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 308.34 g/mol. The presence of both the triazole and pyridine rings enhances its stability and reactivity, making it a promising candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in regulating metabolic pathways.
Receptor Binding : It can bind to cell surface receptors, modulating signal transduction pathways that affect cellular responses such as proliferation and apoptosis.
DNA Interaction : The compound potentially intercalates into DNA, disrupting replication and transcription processes, which is particularly relevant in cancer therapeutics.
Anticancer Properties
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer activities. For instance:
- Cell Line Studies : In vitro testing on various cancer cell lines (e.g., A549 lung cancer cells) demonstrated that derivatives of triazole compounds can induce apoptosis through mitochondrial dysfunction. Compounds similar to this compound showed IC50 values in the nanomolar range, indicating potent cytotoxic effects against cancer cells while exhibiting lower toxicity towards normal cells .
Antimicrobial Activity
The triazole ring structure is known for its antimicrobial properties. Research has shown that similar compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cell wall synthesis or interfering with nucleic acid metabolism .
Case Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3a | A549 | 0.31 | Apoptosis via mitochondrial dysfunction |
| 3c | U87-MG | 0.56 | Caspase activation leading to cell death |
| 3d | HL60 | 0.92 | Inhibition of proliferation |
These studies highlight the potential of this compound as an effective anticancer agent with favorable selectivity towards cancerous cells over normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
